molecular formula C11H19ClN4 B11867317 N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride

N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride

Cat. No.: B11867317
M. Wt: 242.75 g/mol
InChI Key: XOTAXGBQABLHAO-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol and water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
  • N-Methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine hydrochloride
  • N-Methyl-N-(pyrimidin-2-ylmethyl)piperidin-4-amine hydrochloride

Uniqueness

N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is unique due to its specific pyrazine moiety, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19ClN4

Molecular Weight

242.75 g/mol

IUPAC Name

N-methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H18N4.ClH/c1-15(11-2-4-12-5-3-11)9-10-8-13-6-7-14-10;/h6-8,11-12H,2-5,9H2,1H3;1H

InChI Key

XOTAXGBQABLHAO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=CN=C1)C2CCNCC2.Cl

Origin of Product

United States

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